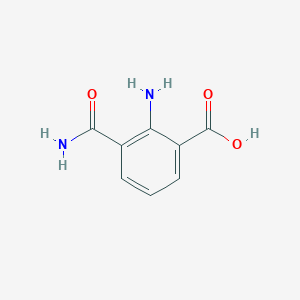

2-Amino-3-carbamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-carbamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLACYRKCABKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Carbamoylbenzoic Acid

Direct Synthesis Approaches for 2-Amino-3-carbamoylbenzoic Acid

Direct, one-pot syntheses of this compound are not prominently described in the literature. The strategic placement of three distinct functional groups—amino, carbamoyl (B1232498), and carboxylic acid—on an aromatic ring necessitates multi-step synthetic sequences. These routes often involve the sequential introduction and modification of these functional groups on a benzene (B151609) ring scaffold.

Precursor Compounds and Reaction Pathways to this compound

The synthesis of this compound typically proceeds through the transformation of readily available precursors. Key starting materials include 3-nitrophthalic acid and 2-amino-3-nitrobenzoic acid.

One notable pathway commences with 3-nitrophthalic acid . This precursor can undergo a sequence of reactions including mono-esterification, acyl chlorination, and a Curtius rearrangement to yield 2-amino-3-nitrobenzoic acid. The nitro group in this intermediate can then be reduced to an amino group, and the adjacent carboxylic acid group can be converted to a carbamoyl group. A patented method describes the preparation of 2-amino-3-nitrobenzoic acid from 3-nitrophthalic acid with a reported yield of 95%. google.compatsnap.com The process involves:

Mono-esterification: 3-nitrophthalic acid is treated with an alcohol in the presence of an acid catalyst to selectively esterify one of the carboxylic acid groups.

Acyl Chlorination: The remaining carboxylic acid group is converted to an acyl chloride using a chlorinating agent like thionyl chloride.

Curtius Rearrangement: The acyl chloride is then subjected to a Curtius rearrangement, typically involving sodium azide (B81097), to form an isocyanate, which is subsequently hydrolyzed to the amine.

Hydrolysis: The ester group is hydrolyzed back to a carboxylic acid to afford 2-amino-3-nitrobenzoic acid.

Another documented precursor is 2-amino-3-nitrobenzoic acid , which can be synthesized from 3-nitrosalicylic acid by heating with ammonium (B1175870) hydroxide. google.com The subsequent conversion of 2-amino-3-nitrobenzoic acid to the target molecule would involve the reduction of the nitro group and the amidation of the carboxylic acid at the 3-position.

A plausible final step in the synthesis is the controlled hydrolysis of 2-amino-3-cyanobenzoic acid . While the direct hydrolysis of a nitrile often leads to a carboxylic acid, milder conditions can potentially yield the corresponding amide. chemistrysteps.com

The following table summarizes key precursor compounds and their potential transformations:

| Precursor Compound | Key Transformation(s) | Reagents and Conditions |

| 3-Nitrophthalic Acid | Mono-esterification, Acyl chlorination, Curtius rearrangement, Hydrolysis | 1. Alcohol, Acid catalyst; 2. Thionyl chloride; 3. Sodium azide, then H₂O; 4. Acid/Base hydrolysis google.compatsnap.com |

| 2-Amino-3-nitrobenzoic Acid | Reduction of nitro group, Amidation of carboxylic acid | Reduction: e.g., H₂, Pd/C; Amidation: e.g., SOCl₂, then NH₃ |

| 2-Amino-3-cyanobenzoic Acid | Partial hydrolysis of nitrile | Mild acidic or basic conditions chemistrysteps.com |

| Isatoic Anhydride Derivatives | Ring opening and functional group manipulation | Reaction with nucleophiles (e.g., ammonia) |

Derivatization Strategies and Reaction Chemistry

The presence of amino, carbamoyl, and carboxylic acid groups makes this compound a versatile scaffold for further chemical modifications.

Amidation and Esterification Reactions

The carboxylic acid and amino groups are amenable to standard amidation and esterification reactions. The carboxylic acid can be activated, for instance, by conversion to an acyl chloride or through the use of coupling agents, to react with various amines, forming amide derivatives. Similarly, the carboxylic acid can undergo esterification with alcohols under acidic conditions. libretexts.orgnih.gov Conversely, the amino group can be acylated using acid chlorides or anhydrides to yield N-acyl derivatives. researchgate.net

The following table provides examples of these derivatization reactions on related aminobenzoic acid systems:

| Reaction Type | Substrate | Reagent(s) | Product Type |

| Amidation | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester libretexts.orgnih.gov |

| N-Acylation | Amino Group | Acetic Anhydride | N-Acetyl Amide researchgate.net |

Cyclization Reactions to Form Heterocyclic Systems

The ortho-disposed amino and carbamoyl/carboxylic acid functionalities in this compound and its derivatives are prime candidates for cyclization reactions to form various heterocyclic systems, most notably quinazolines and their analogues. For instance, reaction with a one-carbon source, such as formamide (B127407) or orthoformates, can lead to the formation of quinazolin-4-ones. These reactions are widely reported for anthranilic acid and its derivatives and are a cornerstone in the synthesis of medicinally important compounds. patsnap.comstudysmarter.co.uk

Regioselectivity and Chemo-selectivity in Synthetic Routes

Achieving the desired substitution pattern and avoiding unwanted side reactions are critical challenges in the synthesis and derivatization of polysubstituted aromatic compounds like this compound.

Regioselectivity in the synthesis is often controlled by the choice of starting material and the order of reactions. For example, starting with a pre-functionalized benzene ring where the desired substitution pattern is already established is a common strategy. In electrophilic substitution reactions on the final molecule, the powerful ortho-, para-directing influence of the amino group is likely to dominate, although steric factors will play a significant role. youtube.com

Chemoselectivity is crucial when dealing with multiple reactive functional groups. For instance, during amidation or esterification of the carboxylic acid, the nucleophilic amino group might need to be protected to prevent self-condensation or other side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy), which can be selectively removed under specific conditions. organic-chemistry.orgthieme-connect.defiveable.me Similarly, the carboxylic acid might be protected as an ester during reactions targeting the amino group. The choice of protecting groups and the deprotection strategy must be carefully planned to be compatible with the other functional groups present in the molecule. organic-chemistry.org

The selective reaction of one functional group in the presence of others is a key consideration. For example, copper-catalyzed amination of chlorobenzoic acids has been shown to be highly regioselective, with amination occurring specifically at the position ortho to the carboxylic acid, which acts as a directing group. nih.gov This type of directed C-H activation is a powerful tool for achieving regioselectivity.

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Carbamoylbenzoic Acid

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies offer a detailed picture of the molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Amino-3-carbamoylbenzoic acid, DFT calculations, particularly at the B3LYP/6-31G(d,p) level of theory, have been employed to determine its optimized geometric parameters, such as bond lengths and bond angles. researchgate.net These calculations are instrumental in predicting the most stable conformation of the molecule.

For instance, in related carbamoylbenzoic acid derivatives, the bond angle between the carbonyl carbon, amido nitrogen, and the hydrogen attached to the nitrogen (C-N-H) has been calculated to be around 116-117°. researchgate.net This kind of specific geometric information is vital for understanding intermolecular interactions, such as hydrogen bonding, which significantly influences the compound's physical and biological properties. researchgate.net

Table 1: Calculated Geometric Parameters for a Carbamoylbenzoic Acid Derivative

| Parameter | Value |

| C-N-H Bond Angle | 117.34° |

| C=O Bond Length | 1.23 Å |

| N-H Bond Length | 1.01 Å |

This interactive table provides representative DFT-calculated geometric parameters for a related carbamoylbenzoic acid, illustrating the type of data obtained from such studies.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For derivatives of carbamoylbenzoic acid, the HOMO and LUMO energy levels have been calculated to understand their electronic transitions and reactivity patterns. researchgate.net The distribution of these orbitals also reveals the likely sites for electrophilic and nucleophilic attacks. conicet.gov.ar

Table 2: Frontier Molecular Orbital Energies for a Carbamoylbenzoic Acid Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap | 5.3 |

This interactive table showcases typical HOMO and LUMO energy values for a related carbamoylbenzoic acid, highlighting the energy gap that influences its chemical behavior.

Natural Bond Orbital (NBO) Analysis

NBO analysis can reveal the hybridization of atoms and the nature of the bonds (e.g., sigma or pi bonds). icm.edu.pl For molecules containing functional groups like those in this compound, NBO analysis can quantify the delocalization of electron density from lone pairs of oxygen and nitrogen atoms into adjacent antibonding orbitals, a phenomenon that stabilizes the molecule. conicet.gov.ar

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and provide a more detailed interpretation of the spectra.

Vibrational Spectroscopy (FT-IR) Simulations

Theoretical calculations of vibrational frequencies using methods like DFT can simulate the Fourier-Transform Infrared (FT-IR) spectrum of a molecule. researchgate.netresearchgate.net These simulations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. researchgate.netnanoient.org

For carbamoylbenzoic acids, theoretical FT-IR spectra have been calculated and compared with experimental data, showing good agreement. researchgate.net This correlation allows for a confident assignment of the observed peaks, for example, identifying the characteristic stretching frequencies of the C=O, N-H, and O-H bonds within the molecule.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Carbamoylbenzoic Acid Derivative

| Vibrational Mode | Experimental Frequency | Calculated Frequency |

| N-H Stretch | 3400 | 3410 |

| C=O Stretch (Amide) | 1680 | 1675 |

| C=O Stretch (Acid) | 1720 | 1710 |

This interactive table compares experimentally observed and computationally simulated FT-IR frequencies for key functional groups in a related carbamoylbenzoic acid, demonstrating the accuracy of the theoretical models.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate the nuclear magnetic resonance (NMR) chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule. researchgate.netnanoient.org These calculated chemical shifts can be compared with experimental NMR spectra to aid in the structural elucidation of the compound.

For derivatives of carbamoylbenzoic acid, theoretical ¹H NMR calculations have been performed and have shown good correlation with experimental data. researchgate.net This is particularly useful for assigning the signals of protons in different chemical environments, such as those of the aromatic ring, the amino group, and the carboxylic acid group.

Table 4: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Carbamoylbenzoic Acid Derivative

| Proton | Experimental Shift | Calculated Shift |

| Aromatic-H | 7.2-8.0 | 7.1-7.9 |

| NH₂ | 5.5 | 5.4 |

| COOH | 11.2 | 11.0 |

This interactive table presents a comparison of experimental and calculated ¹H NMR chemical shifts for a related carbamoylbenzoic acid, illustrating the utility of computational NMR in structure verification.

UV-Visible Absorption Spectra Predictions

A computational study on 2-[(2-substitutedphenyl) carbamoyl] benzoic acids utilized DFT at the B3LYP/6-31G(d,p) level to analyze the frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding electronic transitions. researchgate.net For this compound, similar calculations would elucidate the nature of its electronic transitions, which are expected to be of a π → π* and n → π* character, typical for aromatic compounds with carbonyl and amino groups. The solvent environment, which can be modeled using approaches like the cluster-continuum model, is also a critical factor, as it can induce shifts in the absorption maxima. researchgate.net

Future theoretical studies on this compound would likely involve optimizing the ground-state geometry, followed by TD-DFT calculations with various functionals (e.g., CAM-B3LYP, M06-2X) to predict the UV-Visible spectrum. researchgate.net The predicted spectra would be invaluable for experimental identification and for designing applications that leverage the molecule's photophysical properties.

Table 1: Prospective TD-DFT Predicted UV-Visible Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

| S0 → S3 | Data not available | Data not available | Data not available |

Conformational Analysis and Potential Energy Surface Studies

The conformational landscape of this compound is expected to be complex due to the rotational freedom around the C-C and C-N bonds connecting the substituents to the benzene (B151609) ring. Understanding the relative energies and rotational barriers of different conformers is essential as these can influence the molecule's chemical reactivity and biological activity.

Potential Energy Surface (PES) scans are a powerful computational tool for exploring these conformational possibilities. q-chem.comresearchgate.net By systematically rotating specific dihedral angles and optimizing the remaining geometry at each step, a map of the potential energy landscape can be generated. This allows for the identification of stable conformers (local minima) and the transition states that connect them. For example, in a study of L-proline, DFT calculations were used to scan the PES along the dihedral angles of the carboxylic group to understand its conformational stability. scispace.com

For this compound, a relaxed PES scan could be performed by rotating the dihedral angles of the amino, carbamoyl (B1232498), and carboxylic acid groups relative to the benzene ring. These calculations, likely performed using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would reveal the most stable conformers and the energy barriers between them. Intramolecular hydrogen bonding between the adjacent amino, carbamoyl, and carboxylic acid groups is expected to play a significant role in determining the preferred conformations. researchgate.net The results of such a study would provide fundamental insights into the molecule's structural preferences.

Table 2: Prospective Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Global Minimum | 0.00 | Data not available |

| Conformer 2 | Data not available | Data not available |

| Conformer 3 | Data not available | Data not available |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment, such as in a solvent or with a biological target. nih.gov All-atom explicit solvent MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding with water molecules, and how these interactions influence the molecule's conformation and properties over time. nih.gov

In studies of other amino acids, MD simulations have been used to calculate various thermodynamic and structural properties, comparing different force fields to find the best agreement with experimental data. nih.gov For this compound, MD simulations could be employed to understand its solvation shell structure and the dynamics of hydrogen bonding between its functional groups and surrounding water molecules. The amino, carbamoyl, and carboxylic acid groups are all capable of forming strong hydrogen bonds, and their interplay would be a key focus of such simulations.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules. For instance, by simulating the molecule in the active site of a protein, one could investigate its binding mode and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This information is invaluable for understanding its potential biological activity and for the rational design of derivatives with improved properties.

Table 3: Prospective Molecular Dynamics Simulation Parameters for this compound in Aqueous Solution

| Parameter | Value |

|---|---|

| Force Field | Data not available |

| Water Model | Data not available |

| Simulation Time | Data not available |

| Temperature | Data not available |

| Pressure | Data not available |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-[(2-substitutedphenyl) carbamoyl] benzoic acids |

| L-proline |

Biological and Biochemical Research Applications of 2 Amino 3 Carbamoylbenzoic Acid Derivatives

Role in Metabolic Pathways and Biosynthesis (e.g., as an amino acid precursor)

Current research has not identified 2-amino-3-carbamoylbenzoic acid as a direct intermediate or precursor in natural amino acid biosynthesis or other primary metabolic pathways. Its role is primarily established as a synthetic scaffold rather than a natural metabolite. hmdb.ca However, its core structure, aminobenzoic acid, is related to anthranilic acid (2-aminobenzoic acid), a key intermediate in the biosynthesis of the essential amino acid tryptophan in microorganisms and plants.

The general metabolism of amino acids involves their synthesis from key intermediates of central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. benthamscience.com For instance, amino acids such as glutamate, glutamine, proline, and arginine are derived from the TCA cycle intermediate α-ketoglutarate. benthamscience.com While this compound is not a direct product of these pathways, its constituent parts—an aromatic ring, an amino group, and a carboxyl group—are fundamental components of molecules that are central to metabolism.

Table 1: Examples of Natural Amino Acid Biosynthesis Precursors

| Amino Acid Family | Precursor Metabolite | Resulting Amino Acids |

|---|---|---|

| α-Ketoglutarate | α-Ketoglutarate | Glutamate, Glutamine, Proline, Arginine |

| Aspartate | Oxaloacetate | Aspartate, Asparagine, Methionine, Threonine, Lysine |

| Aromatic | Phosphoenolpyruvate and Erythrose 4-phosphate | Tryptophan, Phenylalanine, Tyrosine |

| Serine | 3-Phosphoglycerate | Serine, Glycine, Cysteine |

| Pyruvate | Pyruvate | Alanine, Valine, Leucine |

This table summarizes major metabolic pathways that produce amino acids from central metabolites. benthamscience.comnih.gov

Interactions with Biological Macromolecules

The structural framework of this compound is present in various derivatives designed to interact with biological macromolecules, leading to modulation of their function.

Derivatives of aminobenzoic acids have demonstrated significant potential as enzyme inhibitors across various therapeutic areas. Synthetic amino acid derivatives, for example, have been shown to inhibit digestive enzymes such as pancreatic α-amylase and α-glucosidase, which are key targets in managing metabolic disorders like type 2 diabetes. nih.gov

In the context of infectious diseases, benzoic acid derivatives have been investigated as inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), an enzyme crucial for the parasite that causes Chagas disease. mdpi.com Studies have shown that specific substitution patterns on the benzoic acid core are critical for inhibitory activity. mdpi.com Furthermore, more complex heterocyclic structures derived from related amino-carboxamide scaffolds, such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, are proposed to exert their anti-proliferative effects by inhibiting enzymes like phosphoinositide phospholipase C (PI-PLC). mdpi.com

Table 2: Enzyme Inhibition by Derivatives Related to this compound

| Derivative Class | Target Enzyme(s) | Biological Context | Key Findings |

|---|---|---|---|

| Synthetic Amino Acid Derivatives | Pancreatic α-amylase, α-Glucosidase | Metabolic Disorders | Competitive or mixed inhibition observed, suggesting potential for controlling hyperglycemia. nih.gov |

| Substituted Benzoic Acids | Trypanosoma cruzi trans-sialidase (TcTS) | Chagas Disease | The position of amino and nitro groups on the benzoic acid core influences inhibitory activity against the parasitic enzyme. mdpi.com |

| Thieno[2,3-b]pyridines | Phosphoinositide phospholipase C (PI-PLC) | Cancer | Inhibition of this enzyme interferes with phospholipid metabolism, contributing to the anti-proliferative activity of the compounds. mdpi.com |

This table details the inhibitory activities of various derivatives containing the aminobenzoic acid motif against different enzymes.

The aminobenzoic acid scaffold is a component of ligands designed to target various receptors. A significant area of research has been the development of ligands for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govbiorxiv.org The GABA-A receptor possesses multiple allosteric binding sites that bind a variety of drugs, and homology models suggest the presence of several pockets capable of accommodating ligands. frontiersin.org

While direct binding studies for this compound are not prominent, its structural elements are found in molecules that interact with these receptors. For instance, photoaffinity labeling studies with etomidate (B1671615) analogs have identified binding sites for general anesthetics at the interface between α and β subunits of the GABA-A receptor. nih.gov The design of selective ligands for different GABA-A receptor subtypes is an active area of medicinal chemistry, with the goal of developing compounds with improved therapeutic profiles. bindingdb.org The structural features of this compound make it a candidate for incorporation into novel ligands targeting such receptor sites.

Design and Synthesis of Functionally Active Analogues

The primary application of this compound in biochemical research is as a versatile starting material for the synthesis of more complex, functionally active molecules.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives related to this compound, SAR investigations have provided key insights. In a study on 2-phenoxybenzamides with antiplasmodial activity, modifications to the core structure, which is derived from an anthranilic acid, significantly impacted efficacy against Plasmodium falciparum. mdpi.com For example, the nature and position of substituents on the phenoxy ring were found to be critical for activity. mdpi.com

Similarly, in a series of anti-proliferative thieno[2,3-b]pyridine (B153569) derivatives, the substituents on the two phenyl rings of the molecule played a vital role. mdpi.com Compounds with a 2-methyl-3-halogen substitution pattern on the 2-arylcarboxamide ring demonstrated maximized anti-proliferative activity. mdpi.com Furthermore, converting a benzoyl tether to a secondary benzyl (B1604629) alcohol tether at another position on the scaffold improved efficacy, highlighting that even subtle structural changes can have a profound impact on biological function. mdpi.com

Table 3: Structure-Activity Relationship (SAR) Highlights of Related Derivatives

| Compound Class | Structural Modification | Impact on Biological Activity |

|---|---|---|

| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy substituent | Generally led to a remarkable decrease in antiplasmodial activity. mdpi.com |

| Thieno[2,3-b]pyridines | Conversion of a benzoyl group to a secondary alcohol | Overall improvement in anti-proliferative activity against cancer cell lines. mdpi.com |

| Thieno[2,3-b]pyridines | Introduction of 2,3-disubstitution on the 2-arylcarboxamide ring | Found to be optimal for potent anti-proliferative activity. mdpi.com |

This table summarizes key findings from SAR studies on compound classes structurally related to this compound.

This compound serves as a valuable building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential biological activity. Its bifunctional nature, possessing both an amine and a carboxylic acid on a benzene (B151609) ring, allows for diverse chemical transformations.

It is a precursor for synthesizing various scaffolds, including quinazolinones and other fused heterocyclic systems. These heterocyclic cores are prevalent in many pharmacologically active compounds. benthamscience.commdpi.com For instance, the general structure of aminobenzoic acids is used to prepare dyes and is a foundational component in the synthesis of multi-stage antiplasmodial agents. mdpi.comwikipedia.org The ability to readily modify the amino, carbamoyl (B1232498), and carboxylic acid groups allows chemists to generate large libraries of compounds for screening against various biological targets, facilitating the discovery of new therapeutic agents. mdpi.commdpi.com

Mechanisms of Biochemical Action (General, not clinical)

Derivatives of this compound have emerged as a significant scaffold in biochemical research, primarily demonstrating their mechanism of action through the inhibition of key enzymes involved in cellular processes like DNA repair and signaling. The core structure of these derivatives, featuring a 2-aminobenzamide (B116534) moiety, is crucial for their interaction with the active sites of these enzymes.

The most prominent and well-researched biochemical mechanism of action for derivatives of this class is the inhibition of Poly(ADP-ribose) polymerase (PARP). capes.gov.brnih.gov PARP is a family of enzymes critical for DNA repair. In the event of single-strand DNA breaks, PARP is recruited to the site of damage. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity. capes.gov.br

Derivatives of this compound function as PARP inhibitors by acting as competitive inhibitors of the enzyme's substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The benzamide (B126) portion of these molecules mimics the nicotinamide moiety of NAD+, allowing them to bind to the NAD+ binding pocket within the catalytic domain of PARP. capes.gov.br This competitive binding prevents PARP from synthesizing PAR chains, thereby stalling the DNA repair process.

The inhibition of PARP by these derivatives leads to a phenomenon known as "synthetic lethality" in cancers with specific DNA repair defects, such as those with mutations in the BRCA1 or BRCA2 genes. nih.gov Cells with defective BRCA proteins are heavily reliant on the PARP pathway for DNA repair. When PARP is inhibited by a this compound derivative, these cancer cells are unable to repair DNA damage effectively, leading to an accumulation of genomic instability and ultimately, cell death. nih.gov Healthy cells, which have a functional BRCA pathway, are less affected by PARP inhibition as they can still repair DNA through homologous recombination. nih.gov

Research has led to the development of various derivatives with high potency against PARP enzymes. The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are a key measure of their efficacy.

Table 1: Inhibitory Activity of Selected Benzamide Derivatives against PARP-1

| Compound | Description | PARP-1 IC50 (nM) |

| 1 | (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | 434 |

| 51 | Tetrazolyl analogue of compound 1 | 35 |

| 60 | Carboxyl analogue of compound 51 | 68 |

| 81 | Isoform-selective PARP-1/-2 inhibitor | 30 |

| 24 | Oxadiazole-containing benzimidazole (B57391) derivative | <1 |

| 44 | Pyridine-containing benzimidazole derivative | <1 |

This table presents a selection of benzamide derivatives and their corresponding half-maximal inhibitory concentrations (IC50) against the PARP-1 enzyme, illustrating the structure-activity relationship in the development of potent inhibitors. Data sourced from multiple research publications. capes.gov.brnih.gov

Beyond PARP inhibition, derivatives of aminobenzoic acids have also been investigated for their potential to interfere with other biochemical pathways. For instance, some aminobenzoic acid derivatives have been shown to obstruct the induced fit in the catalytic center of the ribosome. cymitquimica.com The ribosome is the cellular machinery responsible for protein synthesis. These derivatives can interfere with the proper positioning of aminoacyl-tRNAs in the peptidyl transferase center (PTC) of the ribosome, thereby inhibiting peptide bond formation. cymitquimica.com While this mechanism has been explored for aminobenzoic acids more broadly, the specific activity of this compound derivatives in this context is an area of ongoing investigation.

Furthermore, some studies have explored the antimicrobial properties of 2-aminobenzamide derivatives. nih.gov These compounds have shown activity against various bacterial and fungal strains, suggesting that they may interfere with essential biochemical pathways in these microorganisms. For example, one study reported that a synthesized 2-aminobenzamide derivative exhibited potent antifungal activity against Aspergillus fumigatus. nih.gov

Table 2: Antimicrobial Activity of a Selected 2-Aminobenzamide Derivative

| Microorganism | Activity |

| Aspergillus fumigatus | Excellent |

| Other bacterial strains | Moderate to Good |

| Other fungal strains | Moderate to Good |

This table summarizes the antimicrobial profile of a specific 2-aminobenzamide derivative, highlighting its potential to act as an antimicrobial agent. nih.gov

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques (Beyond basic identification)

Spectroscopic methods are indispensable for the detailed structural analysis of 2-Amino-3-carbamoylbenzoic acid.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by providing highly accurate mass measurements. This technique is critical for confirming the molecular formula of newly synthesized compounds or for identifying unknown metabolites in biological studies. For instance, in the analysis of compounds with similar nominal masses, HRMS can differentiate between them based on their exact mass, a feat not possible with standard mass spectrometry. nih.govresearchgate.net The high resolving power of instruments like the Orbitrap allows for the confident identification of fragment ions, aiding in the structural elucidation of complex molecules. nih.govresearchgate.net

Table 1: Illustrative HRMS Data for a Related Compound This table provides an example of the type of data obtained from an HRMS analysis.

| Ion Type | Calculated m/z | Found m/z |

| [M+H]⁺ | 382.1874 | 382.1870 |

Data sourced from a study on a different, but structurally related, heterocyclic compound. rsc.org

Advanced NMR Spectroscopy (e.g., 2D NMR)

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons and carbons, advanced NMR techniques, such as two-dimensional (2D) NMR, are essential for unambiguously assigning the complex spectra of molecules like this compound. ipb.pt Techniques like ¹H-¹H Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbons, respectively. These multi-dimensional experiments are crucial for assembling the complete molecular structure and confirming the connectivity of the amino, carbamoyl (B1232498), and benzoic acid moieties. rsc.orgipb.pt Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to predict and verify NMR chemical shifts. dergipark.org.tr

Table 2: Representative ¹H and ¹³C NMR Data for Aminobenzoic Acid Isomers This table presents typical chemical shift ranges for related aminobenzoic acid isomers, highlighting the importance of advanced techniques for definitive structural assignment.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-Aminobenzoic acid | 6.5-7.8 | 110-150 |

| 3-Aminobenzoic acid | 6.8-7.9 | 115-170 |

| 4-Aminobenzoic acid | 6.5-7.8 | 112-170 |

Note: Specific chemical shifts can vary based on the solvent and other experimental conditions. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, X-ray crystallography would reveal the planarity of the benzene (B151609) ring, the conformation of the amino and carbamoyl groups relative to the ring, and the hydrogen-bonding network that stabilizes the crystal lattice. researchgate.netresearchgate.net The resulting crystal structure offers unambiguous proof of the molecule's constitution and stereochemistry. researchgate.net

Table 3: Example Crystal System and Space Group for a Related Benzoic Acid Derivative This table illustrates the type of crystallographic data obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

Data from a study on 2-acetylamino-benzoic acid. researchgate.net

Chromatographic Separation Techniques in Synthetic and Biological Studies

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for its quantification in biological samples. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for separating isomers of aminobenzoic acid, often employing mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms to achieve high resolution. helixchrom.comsielc.com The choice of mobile phase, including the organic modifier, buffer concentration, and pH, is critical for optimizing the separation. sielc.com When coupled with a sensitive detector, such as a mass spectrometer (LC-MS), HPLC allows for the trace-level analysis of the compound in complex matrices like plasma or urine. nih.gov

Table 4: Typical HPLC Parameters for the Separation of Aminobenzoic Acid Isomers

| Parameter | Condition |

| Column | Mixed-Mode (e.g., Primesep 100) |

| Mobile Phase | Acetonitrile, Phosphoric Acid Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 230 nm) |

These are general conditions and may require optimization for specific applications. sielc.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. nih.gov Future research will likely focus on developing novel and sustainable synthetic routes to 2-Amino-3-carbamoylbenzoic acid and its analogs.

Current synthetic strategies for similar compounds, such as the acylation of 2-amino-3-chlorobenzoic acid, often rely on coupling agents and catalysts that can be environmentally burdensome. A major hurdle in peptide and amino acid chemistry has been the reliance on large quantities of toxic solvents. nih.gov Therefore, a key future direction is the development of aqueous-based synthesis strategies. nih.gov Methodologies using water-compatible protecting groups, which enable peptide assembly in aqueous conditions, could be adapted for the synthesis of derivatives of this compound. nih.gov Such approaches not only enhance the sustainability of the process but can also simplify purification and allow for real-time monitoring of reactions. nih.gov

Key areas for exploration include:

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Development of Advanced Computational Models for Prediction

Computational chemistry and artificial intelligence are revolutionizing how scientists design and evaluate molecules. mdpi.comnih.gov Advanced computational models offer the ability to predict the physicochemical properties, biological activities, and potential interactions of compounds like this compound before they are even synthesized. mdpi.comnih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and machine learning algorithms can be employed. nih.govnih.goveurekaselect.com For instance, by encoding the molecule into features using molecular fingerprints, classifiers can be trained to predict associations between the compound and specific biological targets. nih.gov These computational methods provide a powerful basis for the rational design of molecules with predefined properties and biological activities. eurekaselect.com

Table 1: Potential Applications of Computational Models for this compound

| Computational Method | Predicted Property / Application | Potential Impact |

| Molecular Dynamics (MD) Simulations | Binding affinity to target proteins; conformational changes upon binding. | Elucidate mechanism of action; guide lead optimization. |

| QSAR Modeling | Biological activity (e.g., antimicrobial, anti-inflammatory) based on structural features. | Prioritize synthesis of the most promising derivatives. |

| Machine Learning (e.g., Random Forest) | Prediction of associations with biological targets; classification as an anticancer agent. nih.govnih.gov | Accelerate drug discovery and target identification. |

| Density Functional Theory (DFT) | Electronic properties; reactivity; spectroscopic signatures. | Aid in the design of functional materials and chemical probes. |

Expansion of Biochemical Target Identification and Mechanism Elucidation

While the core structure of this compound presents a scaffold for biological activity, its specific biochemical targets and mechanisms of action remain largely unexplored. A critical area of future research is the systematic identification of its molecular partners within a biological system. High-throughput screening has been used to identify scaffolds like amino-benzothiazoles with activity against pathogens such as Mycobacterium tuberculosis. nih.govbiorxiv.org A similar approach could be used for this compound.

Once a biological effect is observed, the subsequent challenge is to identify the direct molecular target. nih.govbiorxiv.org This can involve a combination of techniques:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Proteomics-based approaches: Comparing the proteome of cells treated with the compound to untreated cells to identify changes in protein expression or post-translational modifications.

Genetic Screens: Identifying genetic mutations that confer resistance or sensitivity to the compound, pointing towards a specific pathway or target.

The functional groups of the molecule—an aromatic amine, a carboxylic acid, and a primary amide—suggest several potential mechanisms of action, including competitive inhibition of enzymes that process similar-looking endogenous substrates or interaction with protein binding pockets through hydrogen bonding and electrostatic interactions. smolecule.com

Integration with Materials Science for Functional Molecule Development

The unique combination of functional groups in this compound makes it an attractive building block, or "scaffold," for the development of novel functional materials. cymitquimica.com Its structure allows for multiple points of polymerization or coordination, opening avenues for its integration into advanced materials.

Future research could explore its use in:

Metal-Organic Frameworks (MOFs): The carboxylic acid and amino groups can act as ligands to coordinate with metal ions, forming porous, crystalline structures with applications in gas storage, catalysis, and separation.

Functional Polymers: The molecule can be incorporated as a monomer into polymer chains, imparting specific properties such as thermal stability, pH-responsiveness, or biological recognition capabilities.

Supramolecular Assemblies: The capacity for hydrogen bonding through its amide and carboxylic acid groups could be exploited to create self-assembling gels, liquid crystals, or other complex architectures.

Table 2: Potential Applications in Materials Science

| Material Type | Relevant Functional Groups | Potential Application |

| Polymers | Amino, Carboxylic Acid | Creation of specialty polyamides or polyimides with enhanced properties. |

| Metal-Organic Frameworks (MOFs) | Carboxylic Acid, Amino | Gas separation and storage; heterogeneous catalysis. |

| Self-Assembling Hydrogels | Carboxylic Acid, Carboxamide | Drug delivery systems; tissue engineering scaffolds. |

Applications in Chemical Biology and Probe Design

Chemical biology utilizes small molecules to study and manipulate biological systems. This compound can serve as a parent structure for the design of sophisticated chemical probes. By chemically modifying the core scaffold, researchers can create tools to investigate complex biological processes.

A key strategy involves the attachment of reporter groups. For example, a fluorescent dye could be conjugated to the molecule, allowing researchers to visualize its localization within cells or to quantify its binding to a target protein. nih.gov This approach has been used to create fluorescently-labeled amino acids and peptides for various biological studies. nih.gov

Furthermore, the molecule could be functionalized with reactive groups to create activity-based probes (ABPs). These probes form a covalent bond with their target enzyme, enabling robust target identification and characterization. The development of such probes based on the this compound scaffold could help to uncover new enzyme functions and regulatory mechanisms, providing valuable insights into cellular pathways in health and disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-carbamoylbenzoic acid, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with anthranilic acid derivatives (e.g., 2-Amino-3-chlorobenzoic acid, CAS 6388-47-2) as precursors. Introduce the carbamoyl group via nucleophilic substitution or coupling reactions using urea or carbamoyl chloride under basic conditions .

-

Step 2 : Optimize reaction parameters:

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

-

Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

- Data Table :

| Precursor | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-Amino-3-chlorobenzoic acid | 12 | 65–70 | >98% |

| 2-Amino-3-bromobenzoic acid | 18 | 55–60 | >95% |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology :

-

NMR : Use -NMR (DMSO-d6) to verify aromatic protons (δ 6.8–7.5 ppm) and carbamoyl NH (δ 5.5–6.0 ppm) .

-

FT-IR : Confirm carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) stretches .

-

HPLC : Assess purity (>95%) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

- Reference Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | Analogous to |

| Molecular Weight | 180.16 g/mol | Calculated |

| CAS Registry | Not available | – |

Q. What are the stability and storage requirements for this compound?

- Methodology :

- Storage : Protect from light and moisture. Store at RT in amber glass vials with desiccants (silica gel) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic stability of the carbamoyl group .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodology :

-

DFT Calculations : Use Gaussian09 to model electrophilic substitution at the carbamoyl group. Compare HOMO/LUMO energies with chloro/bromo analogs to predict regioselectivity .

-

Molecular Dynamics : Simulate solvation effects in DMSO to optimize synthetic conditions .

- Case Study :

-

Substituent effects on reaction rates (chloro vs. carbamoyl): Carbamoyl groups reduce electron density at the benzene ring, slowing electrophilic attacks by ~20% compared to chloro derivatives .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Iterative Analysis : Cross-validate NMR and MS data with synthetic intermediates (e.g., track byproducts via LC-MS) .

- Control Experiments : Replicate reactions under varying conditions (e.g., pH, solvent) to identify artifact sources .

Q. What strategies enhance the biological activity of this compound in enzyme inhibition studies?

- Methodology :

-

Structure-Activity Relationship (SAR) : Modify the carbamoyl group to thiocarbamoyl or methylcarbamoyl for improved binding to target enzymes (e.g., kinases) .

-

Docking Studies : Use AutoDock Vina to predict interactions with active sites (e.g., hydrogen bonding with Asp32 in hypothetical enzyme X) .

- Data Table :

| Derivative | IC (µM) | Selectivity Index |

|---|---|---|

| 2-Amino-3-carbamoyl | 12.5 | 1.0 |

| 2-Amino-3-thiocarbamoyl | 8.2 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.